molecular formula C22H19N5O B2802558 N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351642-38-0

N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2802558
CAS No.: 1351642-38-0
M. Wt: 369.428
InChI Key: OXCOOFSHAWTBPZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a biphenyl group, a pyridazine ring, and a 3,5-dimethyl-1H-pyrazol-1-yl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a biphenyl group (two connected phenyl rings), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a 3,5-dimethyl-1H-pyrazol-1-yl group (a five-membered ring with two nitrogen atoms and methyl groups at the 3 and 5 positions) .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The pyridazine ring, for example, is often involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that compounds bearing the biphenyl-pyrazolyl-pyridazine moiety can serve as precursors in the synthesis of a range of heterocyclic compounds with potential biological activities. For instance, Mansour et al. (2020) developed new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives through reactions involving biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were evaluated for their in vitro cytotoxic activity, with some displaying promising growth inhibitory effects against HePG-2 and MCF-7 cell lines, suggesting potential applications in cancer therapy Mansour et al., 2020.

Biological Activities

Another study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. This research underscores the importance of these compounds in medicinal chemistry, especially their utility as antimicrobial agents Zaki et al., 2016.

Photophysical Properties

The photophysical properties of ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands have also been investigated, indicating the potential of such complexes in materials science and catalysis. The study demonstrates how ligand substitution can influence the electronic and photophysical properties of these complexes, paving the way for their application in various fields including light-emitting devices and photocatalysis Saldías et al., 2019.

Antioxidant and Antimicrobial Evaluation

Research on the synthesis, characterization, and evaluation of novel heterocyclic compounds incorporating the pyrazolopyridine moiety for antimicrobial activity highlights the significance of these compounds in developing new therapeutic agents. Studies like those conducted by Abu-Melha (2013) reveal that these compounds possess adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, suggesting their potential use in treating microbial infections Abu-Melha, 2013.

Anticancer Activity

Furthermore, the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been extensively studied. These compounds have been tested for their antitumor activity on various cancer cell lines, with some showing potent inhibitory activity. Such research indicates the potential of these derivatives in cancer treatment, emphasizing the importance of structural modification and testing in drug discovery Abdellatif et al., 2014.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are often studied for their potential as pharmaceuticals or biological probes .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOOFSHAWTBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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